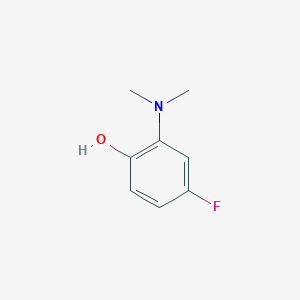

2-(Dimethylamino)-4-fluorophenol

Description

2-(Dimethylamino)-4-fluorophenol (C₈H₁₁FNO) is a substituted phenol derivative characterized by a dimethylamino (-N(CH₃)₂) group at the ortho position (C2) and a fluorine atom at the para position (C4) relative to the hydroxyl group. This structural configuration imparts unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The dimethylamino group enhances solubility in polar solvents and facilitates hydrogen bonding, while the fluorine atom influences electronegativity and metabolic stability.

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-(dimethylamino)-4-fluorophenol |

InChI |

InChI=1S/C8H10FNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3 |

InChI Key |

WTKPUGBHVWRKBH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-fluorophenol typically involves the introduction of the dimethylamino group and the fluorine atom onto a phenol ring. One common method involves the reaction of 4-fluorophenol with dimethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(Dimethylamino)-4-fluorophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoro-2-aminophenol (C₆H₆FNO)

- Structural Differences: Lacks the dimethylamino group at C2, replaced by a primary amine (-NH₂).

- Functional Impact: Reduced steric hindrance and basicity compared to the dimethylamino derivative. This compound is often used as a precursor in fluorinated dye synthesis but exhibits lower metabolic stability due to the absence of electron-donating dimethyl groups .

4-Amino-2-phenylphenol (C₁₂H₁₁NO)

- Structural Differences: Features a phenyl group at C2 instead of dimethylamino and an amine at C3.

- Functional Impact: The phenyl group increases hydrophobicity, reducing water solubility. Toxicology studies note insufficient data on long-term effects .

4-Formylphenyl 2-(4-(Dimethylamino)styryl)quinoline-4-carboxylate

- Structural Differences: Incorporates a quinoline core and styryl group, with a dimethylamino substituent on the styryl moiety.

- Functional Impact: Demonstrates weak cytotoxic activity (IC₅₀: 57.3–100 mg/mL) against cancer cell lines, attributed to the extended conjugated system. The dimethylamino group here enhances π-π stacking but reduces selectivity compared to simpler phenolic derivatives .

18F-Labeled SERT Imaging Agents (e.g., Compound 3 in )

- Structural Differences: Contains a fluorinated alkoxy chain (e.g., butoxy) and a dimethylamino-methyl group.

- Functional Impact: Exhibits high serotonin transporter (SERT) binding affinity (inhibition constant: 0.51 nM) and brain uptake. The fluorine atom and dimethylamino group synergistically improve target specificity and blood-brain barrier penetration. Notably, the chain length of the fluorinated substituent critically affects efficacy; butoxy derivatives outperform pentoxy analogs in target-to-nontarget ratios (6.51 vs. 5.70) .

Key Research Findings

- Substituent Position and Chain Length: The para-fluorine and ortho-dimethylamino groups in 2-(Dimethylamino)-4-fluorophenol optimize electronic effects for hydrogen bonding and solubility. In contrast, elongated fluorinated chains (e.g., in SERT agents) reduce efficacy beyond butoxy derivatives .

- Cytotoxicity vs. Selectivity: Bulky substituents (e.g., styrylquinoline) in related compounds diminish cytotoxic selectivity, highlighting the advantage of simpler phenolic frameworks for targeted applications .

- Metabolic Stability: Dimethylamino groups enhance stability compared to primary amines, as seen in 4-fluoro-2-aminophenol, which is more prone to oxidative deamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.